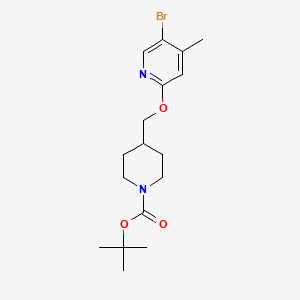

tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H25BrN2O3 |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25BrN2O3/c1-12-9-15(19-10-14(12)18)22-11-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8,11H2,1-4H3 |

InChI Key |

YZGWFNAVSKDNJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Protection of Piperidine

Piperidine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Conditions :

Hydroxymethylation

The protected piperidine undergoes hydroxymethylation via formylation followed by reduction:

-

Formylation :

Conditions :

-

Reduction :

Conditions :

Synthesis of 5-Bromo-4-methylpyridin-2-ol

Bromination of 4-Methylpyridin-2-ol

Regioselective bromination at the 5-position is achieved using bromine (Br₂) in the presence of a Lewis acid:

Conditions :

-

Solvent: Chloroform or tetrahydrofuran (THF)

-

Catalyst: Aluminum chloride (AlCl₃) or disodium hydrogen phosphate

-

Temperature: 0–5°C, 18–24 h

Challenges :

-

Competing bromination at the 3-position is minimized by low-temperature conditions.

-

Excess bromine (>1.1 equiv) leads to dibromination byproducts.

Etherification: Connecting Piperidine and Pyridine Moieties

Mitsunobu Reaction

The Mitsunobu reaction forms the ether bond between the hydroxymethyl piperidine and pyridinol:

Conditions :

Nucleophilic Substitution

Alternative activation of the hydroxymethyl group as a tosylate enables SN2 displacement:

-

Tosylation :

Conditions :

-

Displacement :

Conditions :

Reaction Optimization and Scale-Up

Comparative Analysis of Etherification Methods

| Method | Yield | Reaction Time | Byproducts |

|---|---|---|---|

| Mitsunobu | 65–72% | 12–24 h | Triphenylphosphine oxide |

| Tosylation + SN2 | 60–68% | 18–24 h | Tosic acid |

The Mitsunobu method offers higher yields but generates stoichiometric triphenylphosphine oxide, complicating purification. The SN2 route avoids phosphine byproducts but requires harsher conditions.

Solvent Screening for Bromination

| Solvent | Conversion | 5-Bromo Selectivity |

|---|---|---|

| Chloroform | 92% | 95% |

| THF | 88% | 89% |

| DCM | 85% | 82% |

Chloroform maximizes both conversion and regioselectivity due to its non-polar nature, which stabilizes the bromination transition state.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring undergoes palladium-catalyzed cross-coupling with boronic acids. For example:

-

General Procedure :

Key Finding : Electron-deficient boronic acids (e.g., pyridinyl) show faster coupling kinetics .

Buchwald–Hartwig Amination

The bromine can be replaced with amines under palladium catalysis:

-

Conditions :

Mechanistic Note : The methyl group at the 4-position electronically deactivates the pyridine ring, requiring elevated temperatures .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected piperidine undergoes acid-catalyzed deprotection:

-

Procedure :

Application : The deprotected amine can participate in reductive amination or acylation .

Functionalization of the Ether Linkage

The methyleneoxy bridge (-OCH₂-) is stable under basic conditions but cleavable via hydrogenolysis:

-

Hydrogenolysis :

Limitation : Over-reduction of the pyridine ring is observed at higher pressures .

Oxidation of the Pyridine Methyl Group

The 4-methyl group on pyridine is oxidized to a carboxylic acid under harsh conditions:

-

Example :

Caution : Competitive bromine oxidation may occur without careful control .

Base-Mediated Isomerization

The bromine atom may undergo positional isomerization under strong bases:

-

Conditions :

Significance : Highlights the lability of bromine on electron-deficient aromatic systems .

Nucleophilic Aromatic Substitution (SNAr)

Limited reactivity observed due to the electron-withdrawing Boc group and methyl substituent:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that tert-butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate may influence cell cycle regulation, potentially serving as an anticancer agent. Its interactions with specific enzymes can modulate pathways involved in cell proliferation and apoptosis. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases, which are crucial for cell cycle progression.

1.2 Neuropharmacology

The compound's ability to interact with neurotransmitter receptors suggests potential applications in neuropharmacology. The brominated pyridine moiety may enhance binding affinity to certain receptors, possibly affecting neurotransmission and offering insights into treatments for neurological disorders.

Enzyme Modulation

2.1 Enzyme Inhibition Studies

The compound has been studied for its capacity to inhibit specific enzymes involved in metabolic pathways. The presence of the brominated pyridine allows for halogen bonding interactions, which can enhance the binding of the compound to enzyme active sites. Preliminary studies indicate that it may affect enzymes related to metabolic syndromes, making it a candidate for further research in drug development .

Receptor Binding Studies

3.1 Modulation of Signaling Pathways

Research has also focused on the compound's interactions with various receptors, particularly those involved in signaling pathways that regulate physiological processes. Its structural features may allow it to act as a modulator of receptor activity, influencing downstream signaling cascades that could be relevant in treating conditions such as inflammation or metabolic disorders .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Cell Cycle Regulation : A study demonstrated that derivatives similar to this compound can inhibit key enzymes involved in cell cycle progression, suggesting potential use in cancer therapy.

- Neurotransmitter Interaction : Research indicated that compounds with similar structural motifs could modulate neurotransmitter receptors, providing insights into their potential roles in treating neurological disorders.

- Enzymatic Activity : Investigations into enzyme inhibition have shown promising results, indicating that this compound could serve as a lead structure for developing inhibitors targeting metabolic enzymes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine moiety can engage in halogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

- Molecular Formula : C₁₇H₂₅BrN₂O₃

- Molecular Weight : 385.31 g/mol

- CAS Number : 2374758-11-7

- MDL Number : MFCD32067241

Structural Features: The compound consists of a piperidine ring substituted at the 4-position with a ((5-bromo-4-methylpyridin-2-yl)oxy)methyl group. The tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring enhances steric protection and modulates solubility.

Comparison with Structural Analogs

Analogs with Pyridine/Pyrrolidine Backbones

Key Observations :

- Ring Size : Replacing piperidine with pyrrolidine (5-membered ring) reduces conformational flexibility and may alter binding affinity in biological systems .

- Substituent Position : The 6-bromo-pyridine analog lacks the 4-methyl group, which could reduce steric hindrance and affect intermolecular interactions .

Analogs with Pyrimidine and Thiadiazole Moieties

Key Observations :

- Heterocycle Electronics : Pyrimidine’s dual nitrogen atoms increase electron deficiency, enhancing reactivity in cross-coupling reactions compared to pyridine .

- Functional Group Diversity: Thiadiazole analogs introduce sulfur and amino groups, which may improve water solubility and enable covalent bonding in medicinal chemistry applications .

Analogs with Carbamoyl and Methylsulfonyl Substituents

Key Observations :

- Polarity and Solubility : The carbamoyl group in C₁₆H₂₃N₃O₄ enhances hydrophilicity, making it more suitable for aqueous-phase reactions compared to the hydrophobic bromo-methylpyridine group .

- Reactivity : Methylsulfonyl esters are prone to nucleophilic substitution, whereas the bromine in the target compound facilitates Suzuki-Miyaura cross-coupling reactions .

Biological Activity

tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 385.3 g/mol. Its structure includes a piperidine ring, a brominated pyridine moiety, and a tert-butyl ester group, which contribute to its biological activities and potential applications in pharmaceutical research.

Chemical Structure and Properties

The compound's unique architecture allows for various interactions with biological macromolecules, particularly through halogen bonding associated with the brominated pyridine. This may enhance its ability to modulate enzymatic activity and influence signaling pathways.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.3 g/mol |

| CAS Number | 2374758-11-7 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may influence pathways related to cell cycle regulation and receptor-mediated signaling.

Enzymatic Interactions

Studies have shown that this compound can modulate the activity of various enzymes involved in critical physiological processes. For instance, it has been noted to have potential effects on:

- Enzyme Modulation : Influencing enzymatic activities related to cell cycle regulation.

- Receptor Binding : Potentially modulating receptor-mediated signaling pathways.

Biological Activity Studies

Research has focused on the compound's protective effects in neurodegenerative models and its potential as an anticancer agent.

Case Study: Neuroprotective Effects

One study evaluated the neuroprotective properties of similar compounds against amyloid beta-induced toxicity in astrocytes. While specific data on this compound was not detailed, related compounds demonstrated:

- Reduction in TNF-α Levels : Indicating anti-inflammatory properties.

- Inhibition of Aβ Aggregation : Suggesting potential benefits in Alzheimer's disease models.

Anticancer Activity

Another area of interest is the compound's potential anticancer activity. Similar piperidine derivatives have shown cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance biological efficacy.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | Contains a piperazine ring instead of piperidine | |

| tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate | Features a cyclopropane moiety | |

| tert-butyl N-[1-[3-(azetidin-3-yloxy)phenyl]sulfonylpiperidin-4-yl]carbamate | Incorporates a sulfonamide group for enhanced reactivity |

Q & A

Basic: What are the key considerations for synthesizing tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate in a laboratory setting?

Methodological Answer:

The synthesis of this compound typically involves coupling a brominated pyridine derivative with a tert-butyl piperidine precursor. Critical steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation of intermediates. For similar compounds, reactions at 20–25°C for 2–6 hours with ice cooling have been effective .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) is standard for isolating intermediates. Confirm purity via TLC and HPLC (>95% purity threshold) .

- Safety : Employ fume hoods, flame-resistant gloves, and eye protection due to potential exposure to brominated intermediates .

Advanced: How can researchers resolve discrepancies in NMR spectral data when characterizing this compound?

Methodological Answer:

Discrepancies in NMR data (e.g., unexpected splitting or integration ratios) often arise from conformational flexibility or residual solvents. Strategies include:

- Variable Temperature NMR : Perform experiments at 100 K (as in single-crystal X-ray studies) to reduce rotational mobility and clarify splitting patterns .

- X-ray Crystallography : Resolve ambiguous NOE or coupling constants by determining the crystal structure. For example, triclinic crystal systems (a = 6.0568 Å, b = 12.0047 Å) have been used to confirm piperidine ring conformations in related compounds .

- 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and verify connectivity in the bromopyridine moiety .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust or aerosols are generated .

- Fire Safety : Avoid open flames—use CO₂ or dry chemical extinguishers. Evacuate non-essential personnel during fire incidents .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced: What strategies can optimize the yield of this compound in multi-step synthetic routes?

Methodological Answer:

- Stepwise Monitoring : Use LC-MS after each synthetic step (e.g., Boc deprotection or etherification) to identify side products early. Adjust reaction times or stoichiometry if intermediates degrade .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps involving bromopyridine moieties. Yields >80% have been reported for similar boronate ester intermediates .

- Solvent Optimization : Switch from polar aprotic solvents (DMF) to ionic liquids for temperature-sensitive steps to reduce byproduct formation .

Basic: How should researchers assess the solubility and stability of this compound for biological assays?

Methodological Answer:

- Solubility Profiling : Test in DMSO (primary solvent) and dilute into PBS or cell culture media. For low solubility (<1 mg/mL), use surfactants (e.g., Tween-80) or cyclodextrin complexes .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) and analyze via HPLC. Related piperidine-carboxylates show stability in pH 4–7 buffers but degrade under strong acidic/basic conditions .

Advanced: How can computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- DFT Calculations : Model the electrophilic aromatic substitution of the bromopyridine ring using B3LYP/6-31G(d) basis sets. Predict regioselectivity for modifications (e.g., amination at C5 vs. C3) .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Prioritize piperidine oxygen and bromine atoms as key pharmacophoric features .

- SAR Analysis : Compare with analogs (e.g., 5-fluoro or 4-chloro derivatives) to correlate substituent effects with activity .

Basic: What analytical techniques are critical for confirming the purity of this compound?

Methodological Answer:

- HPLC-UV/ELSD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds should exceed 95% for biological testing .

- Mass Spectrometry : Confirm molecular weight ([M+H]+ expected ~425 g/mol) via ESI-MS. Monitor for de-Boc products (loss of 100 Da) .

- Elemental Analysis : Validate Br content (theoretical ~18.8%) to detect incomplete substitution .

Advanced: How can researchers address contradictions in toxicity data during preclinical evaluation?

Methodological Answer:

- In Vitro Profiling : Use HepG2 cells for hepatotoxicity screening (IC₅₀ > 50 μM acceptable) and compare with structurally similar compounds (e.g., tert-butyl piperazine derivatives) .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via HRMS. Bromine retention in metabolites may indicate bioaccumulation risks .

- Species-Specific Toxicity : Cross-reference rat/mouse LD₅₀ data (Category 4 acute toxicity: >300 mg/kg oral) with in vitro findings to prioritize in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.